N-(2-methyl-4-nitrophenyl)-1,2,3-thiadiazole-4-carboxamide
Description
N-(2-methyl-4-nitrophenyl)-1,2,3-thiadiazole-4-carboxamide is a complex organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom
Properties
Molecular Formula |
C10H8N4O3S |
|---|---|
Molecular Weight |
264.26 g/mol |
IUPAC Name |
N-(2-methyl-4-nitrophenyl)thiadiazole-4-carboxamide |
InChI |
InChI=1S/C10H8N4O3S/c1-6-4-7(14(16)17)2-3-8(6)11-10(15)9-5-18-13-12-9/h2-5H,1H3,(H,11,15) |
InChI Key |
WVYQEKJQLKJSPA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CSN=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methyl-4-nitrophenyl)-1,2,3-thiadiazole-4-carboxamide typically involves the reaction of 2-methyl-4-nitroaniline with thiocarbonyl diimidazole to form the thiadiazole ring. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as column chromatography to isolate the pure compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-methyl-4-nitrophenyl)-1,2,3-thiadiazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted thiadiazole derivatives with various functional groups.
Scientific Research Applications
N-(2-methyl-4-nitrophenyl)-1,2,3-thiadiazole-4-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of N-(2-methyl-4-nitrophenyl)-1,2,3-thiadiazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, potentially through the formation of covalent bonds or non-covalent interactions. The nitrophenyl group may play a crucial role in these interactions by facilitating the binding to active sites of enzymes. Additionally, the thiadiazole ring can interact with various biological pathways, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
2-methyl-4-nitrophenyl N-(4-methyl-3-nitrophenyl)carbamate: Shares structural similarities but differs in the presence of a carbamate group instead of a carboxamide group.
N-methyl-N-(2-methyl-4-nitrophenyl)acetamide: Similar in structure but contains an acetamide group instead of a thiadiazole ring.
Uniqueness
N-(2-methyl-4-nitrophenyl)-1,2,3-thiadiazole-4-carboxamide is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties. This ring structure contributes to the compound’s stability and reactivity, making it a valuable molecule in various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
